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molecular formula C4H11NO2 B3104489 (R)-2-Amino-3-methoxypropan-1-ol CAS No. 148278-96-0

(R)-2-Amino-3-methoxypropan-1-ol

Cat. No. B3104489
M. Wt: 105.14 g/mol
InChI Key: KRWNDTAVKGMNDQ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05849736

Procedure details

3-(4-Cyanophenyl)isoxazolin-5(S)-ylacetic acid (127 g, 0.55 moles) and (+)-cinchonidine (180.37 g, 0.55 mol) were added to acetone (2.0 L) and stirred at ambien temperature for at least 1.5 hrs. The resulting precipitate (169.21 g) was collected by filtration. The precipitate was dissolved in hot acetone (4.0 L) while stirring. After complete dissolution, the solution was allowed to stand overnight. The crystals formed were collected by filtration and recrystallized with acetone again to yield the 3-(4-cyanophenyl)isoxazolin-5(S)-ylacetic acid/(+)-cinchonidine salt in 33% overall yield and >99% diastereomeric excess. The 3-(4-cyanophenyl)isoxazolin-5(S)-ylacetic acid was liberated from its cinchonidine salt complex by suspending the salt in ethereal HCL (1N), filtering the solid after equilibration and evaporating the ether solution to provide the solid 3-(4-cyanophenyl)isoxazolin-5(S)-ylacetic acid. The R-isomer could be obtained from the mother liquor. Other chiral bases used include ephedrine, 2-phenylglycinol, 2-amino-3-methoxy-1-propanol, quinidine and pseudoephedrine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
pseudoephedrine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C@H:2]([NH:11]C)[C@H](O)C1C=CC=CC=1.[C:13]1([CH:19]([CH2:21]O)[NH2:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.N[CH:24]([CH2:27][O:28]C)[CH2:25][OH:26].C[O:31]C1C=CC2N=CC=C([C@H](O)[C@@H]3N4C[C@H](C=C)C(CC4)C3)C=2C=1.C[C@H](NC)[C@@H](O)C1C=CC=CC=1>>[C:2]([C:16]1[CH:15]=[CH:14][C:13]([C:19]2[CH2:21][CH:27]([CH2:24][C:25]([OH:26])=[O:31])[O:28][N:20]=2)=[CH:18][CH:17]=1)#[N:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]([C@@H](C=1C=CC=CC1)O)NC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(N)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)COC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(C1)C(=CC=N2)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O
Step Five
Name
pseudoephedrine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]([C@H](C=1C=CC=CC1)O)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The R-isomer could be obtained from the mother liquor

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)C1=NOC(C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05849736

Procedure details

3-(4-Cyanophenyl)isoxazolin-5(S)-ylacetic acid (127 g, 0.55 moles) and (+)-cinchonidine (180.37 g, 0.55 mol) were added to acetone (2.0 L) and stirred at ambien temperature for at least 1.5 hrs. The resulting precipitate (169.21 g) was collected by filtration. The precipitate was dissolved in hot acetone (4.0 L) while stirring. After complete dissolution, the solution was allowed to stand overnight. The crystals formed were collected by filtration and recrystallized with acetone again to yield the 3-(4-cyanophenyl)isoxazolin-5(S)-ylacetic acid/(+)-cinchonidine salt in 33% overall yield and >99% diastereomeric excess. The 3-(4-cyanophenyl)isoxazolin-5(S)-ylacetic acid was liberated from its cinchonidine salt complex by suspending the salt in ethereal HCL (1N), filtering the solid after equilibration and evaporating the ether solution to provide the solid 3-(4-cyanophenyl)isoxazolin-5(S)-ylacetic acid. The R-isomer could be obtained from the mother liquor. Other chiral bases used include ephedrine, 2-phenylglycinol, 2-amino-3-methoxy-1-propanol, quinidine and pseudoephedrine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
pseudoephedrine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C@H:2]([NH:11]C)[C@H](O)C1C=CC=CC=1.[C:13]1([CH:19]([CH2:21]O)[NH2:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.N[CH:24]([CH2:27][O:28]C)[CH2:25][OH:26].C[O:31]C1C=CC2N=CC=C([C@H](O)[C@@H]3N4C[C@H](C=C)C(CC4)C3)C=2C=1.C[C@H](NC)[C@@H](O)C1C=CC=CC=1>>[C:2]([C:16]1[CH:15]=[CH:14][C:13]([C:19]2[CH2:21][CH:27]([CH2:24][C:25]([OH:26])=[O:31])[O:28][N:20]=2)=[CH:18][CH:17]=1)#[N:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]([C@@H](C=1C=CC=CC1)O)NC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(N)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)COC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(C1)C(=CC=N2)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O
Step Five
Name
pseudoephedrine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]([C@H](C=1C=CC=CC1)O)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The R-isomer could be obtained from the mother liquor

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)C1=NOC(C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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